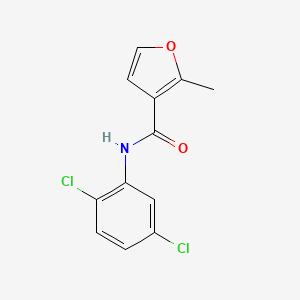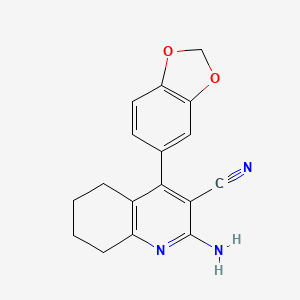![molecular formula C12H17NO4S B5545036 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide](/img/structure/B5545036.png)
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.08782920 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Conversion Methods in Organic Synthesis
A study by Woo et al. (2004) detailed an efficient method for converting hindered carboxylic acids to N-methoxy-N-methyl amides, a process relevant for producing compounds similar to "N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide." This method, yielding 59% to 88%, involves methanesulfonyl chloride and is significant for synthesizing complex organic molecules Woo, Fenster, & Dake, 2004.
Microbial Metabolism of Methanesulfonic Acid
Kelly and Murrell (1999) explored the biogeochemical cycling of sulfur through the metabolism of methanesulfonic acid by aerobic bacteria. This research is crucial for understanding the environmental fate of sulfonamide compounds and their interactions with microbial life Kelly & Murrell, 1999.
Antibacterial Activity of Sulfonamide Derivatives
Özdemir et al. (2009) synthesized new sulfonamide derivatives, examining their structure and antibacterial activity. Such studies underscore the potential biomedical applications of sulfonamide-based compounds in combating bacterial infections Özdemir, Güvenç, Şahin, & Hamurcu, 2009.
Methane Activation and Conversion
De Petris et al. (2009) demonstrated the activation of methane at room temperature by the SO(2)(*+) radical cation, leading to methanol and ionized methyl hydrogen sulfoxylate formation. This insight is pivotal for developing new catalysts and methodologies for methane utilization De Petris, Troiani, Rosi, Angelini, & Ursini, 2009.
Development of Metal-Free Catalysts
Research by Shankar et al. (2011) on diethyltin(methoxy)methanesulfonate and its interaction with t-butylphosphonic acid highlights the role of sulfonate-phosphonate ligands in constructing supramolecular assemblies. These findings have implications for material science and catalysis Shankar, Jain, Kociok‐Köhn, & Molloy, 2011.
Direcciones Futuras
The future directions for the study of “N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide” and related compounds could involve further investigation into their synthesis methods, particularly under green conditions, and their potential biological and pharmaceutical properties . Additionally, more research could be conducted into their safety and hazards, as well as their physical and chemical properties.
Propiedades
IUPAC Name |
N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-16-11-4-3-10-5-9(7-13-18(2,14)15)8-17-12(10)6-11/h3-4,6,9,13H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWRJORNMHKXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(CO2)CNS(=O)(=O)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5544960.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5544975.png)
![2-methyl-4-[4-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenyl]-2-butanol](/img/structure/B5544997.png)
![6-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5544998.png)
![2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-(13-THIAZOL-2-YL)ACETAMIDE](/img/structure/B5544999.png)
![3-(3-fluoro-4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5545003.png)



![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5545035.png)
![methyl 3-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B5545038.png)
![(NZ)-N-[3-methyl-2,6-bis(4-nitrophenyl)piperidin-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B5545056.png)

